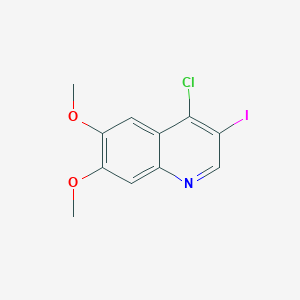

4-chloro-3-iodo-6,7-dimethoxyQuinoline

Beschreibung

Significance of the Quinoline (B57606) Core in Contemporary Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern medicinal chemistry. researchgate.net Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities. researchgate.net This framework is found in a vast number of natural products, most notably the anti-malarial alkaloid quinine, as well as in a multitude of synthetic therapeutic agents. guidechem.com The versatility of the quinoline ring allows for functionalization at numerous positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological activities. researchgate.netresearchgate.net This adaptability has cemented the quinoline nucleus as a key scaffold in drug discovery research, leading to the development of innovative therapies for a wide range of diseases. researchgate.net

Overview of Biologically Active Substituted Quinoline Derivatives

The chemical tractability of the quinoline ring has led to the development of a diverse library of derivatives with a broad spectrum of pharmacological activities. researchgate.net Different substitution patterns on the quinoline core give rise to compounds that can interact with various biological targets, making them effective against numerous ailments. Key therapeutic areas where quinoline derivatives have made a significant impact include treatments for infectious diseases, cancer, and inflammatory conditions. researchgate.netresearchgate.net

For instance, 4-aminoquinolines like chloroquine (B1663885) have been foundational in the treatment of malaria. rsc.org The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, a major class of broad-spectrum antibacterial agents. researchgate.net In oncology, the 6,7-dimethoxyquinoline (B1600373) scaffold is a key component of several potent tyrosine kinase inhibitors. organic-chemistry.orgnih.gov The wide array of biological activities underscores the importance of the quinoline scaffold as a template for drug design. nih.gov

| Compound Class | Example Compound(s) | Biological Activity |

|---|---|---|

| 4-Aminoquinolines | Chloroquine, Amodiaquine | Antimalarial rsc.org |

| Fluoroquinolones | Ciprofloxacin, Norfloxacin | Antibacterial researchgate.netguidechem.com |

| Quinoline-based Kinase Inhibitors | Cabozantinib (B823), Tivozanib | Anticancer google.com |

| 8-Hydroxyquinolines | Clioquinol | Antifungal, Antiprotozoal |

| Quinoline Hybrids | Quinoline-piperazine sulfonamides | Antitubercular researchgate.net |

| Multi-substituted Quinolines | Certain 6-bromo and 8-bromo derivatives | Anti-HIV (ALLINIs) researchgate.net |

Rationale for Investigating Halogenated and Alkoxy-Substituted Quinoline Derivatives

The incorporation of halogen atoms and alkoxy groups into the quinoline scaffold is a well-established strategy in medicinal chemistry to modulate a compound's therapeutic potential. researchgate.net Halogens such as chlorine, bromine, and iodine can significantly influence a molecule's physicochemical properties, including lipophilicity, which affects membrane permeability and bioavailability. researchgate.netmdpi.com Furthermore, halogens can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. researchgate.net

The position of the halogen is critical; for example, a 7-chloro substituent is a key feature in many antimalarial and anticancer quinolines. chemicalbook.commdpi.com Alkoxy groups, particularly methoxy (B1213986) groups, are also prevalent in bioactive molecules. The 6,7-dimethoxy substitution pattern is notably present in compounds designed to inhibit protein kinases, suggesting this arrangement is favorable for interaction with ATP-binding sites. organic-chemistry.orgnih.gov The combined presence of halogens and alkoxy groups can therefore be used to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties. google.com

Eigenschaften

Molekularformel |

C11H9ClINO2 |

|---|---|

Molekulargewicht |

349.55 g/mol |

IUPAC-Name |

4-chloro-3-iodo-6,7-dimethoxyquinoline |

InChI |

InChI=1S/C11H9ClINO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3 |

InChI-Schlüssel |

APVCQZQFVPUSDW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 3 Iodo 6,7 Dimethoxyquinoline and Precursor Analogs

Synthetic Pathways to 4-Chloro-6,7-dimethoxyquinoline (B44214) as a Key Intermediate

The synthesis of 4-chloro-6,7-dimethoxyquinoline is a foundational step, and various routes have been developed, often starting from readily available substituted benzene (B151609) derivatives. These pathways typically converge on the formation of 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated.

Two primary multi-step synthetic routes have been established, starting from different substituted benzene precursors.

One prominent pathway begins with 3,4-dimethoxyacetophenone . This route, detailed in patent literature, involves a four-step sequence google.com:

Nitration: The starting material is nitrated to produce 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Reductive Cyclization: This intermediate undergoes a hydrogenation reaction, leading to the reduction of the nitro group and a subsequent intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: The final step involves the chlorination of the hydroxyl group at the C-4 position to yield the target intermediate, 4-chloro-6,7-dimethoxyquinoline.

A second well-documented route utilizes 3,4-dimethoxyaniline as the starting material google.comchemicalbook.com:

Nitration and Reduction: The initial precursor undergoes nitration followed by an iron powder reduction to form a more complex aniline (B41778) derivative.

Cyclization: The aniline derivative is then cyclized using a reagent such as ethyl chloroformate under sodium methoxide (B1231860) conditions. This step constructs the quinoline (B57606) core and results in the formation of the 4-hydroxyquinoline (B1666331) intermediate, 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: As in the previous route, the intermediate is treated with a chlorinating agent like phosphorus oxychloride to furnish 4-chloro-6,7-dimethoxyquinoline.

While true one-pot reactions that combine cyclization and halogenation in a single step for this specific quinoline are not prominently featured in the literature, streamlined multi-component reactions for other quinoline derivatives, such as the Doebner synthesis, are known. nih.govnih.gov The synthesis of 4-chloro-6,7-dimethoxyquinoline, however, typically proceeds in a sequential manner. The formation of the stable 4-hydroxy-6,7-dimethoxyquinoline intermediate is a distinct phase, which is then isolated before the subsequent, mechanistically different, chlorination step. This stepwise approach allows for greater control and purification of the key hydroxy intermediate, ensuring a higher quality final product. The process can be streamlined by minimizing workup procedures between the reductive cyclization and chlorination stages, but they remain distinct synthetic operations.

The optimization of reaction conditions is critical for maximizing the yield and purity of 4-chloro-6,7-dimethoxyquinoline, particularly in the final chlorination step. Studies have systematically investigated the impact of various parameters on the conversion of 4-hydroxy-6,7-dimethoxyquinoline to its chlorinated counterpart. google.com Key variables include the choice of chlorinating agent, the solvent, reaction temperature, and duration. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent. google.com The reaction can be performed using POCl₃ as both the reagent and the solvent, or with another high-boiling solvent like diethylene glycol dimethyl ether. google.com Optimization data reveals that reaction temperature and time are crucial; for instance, heating at 90–100°C for 4–12 hours is often preferred. google.com

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Diethylene glycol dimethyl ether | 100 | 6 | 79.2 |

| POCl₃ | Toluene | 100 | 8 | 75.3 |

| POCl₃ | POCl₃ (as solvent) | 90 | 12 | Not specified |

| SOCl₂ | Toluene | 100 | 8 | 62.5 |

Strategies for the Introduction of Iodine at the C-3 Position of the Quinoline Ring

Once the 4-chloro-6,7-dimethoxyquinoline precursor is obtained, the subsequent challenge is the regioselective introduction of iodine at the C-3 position. Both direct and indirect methods have been explored for this transformation on quinoline scaffolds.

Direct C-H iodination at the C-3 position of quinolines has emerged as an efficient and atom-economical strategy. These methods avoid the need for pre-functionalization of the quinoline ring. Research has demonstrated that the C-3 position of quinolines is susceptible to radical-based iodination.

One effective protocol involves the use of molecular iodine (I₂) or sodium iodide (NaI) in the presence of an oxidizing agent or radical initiator, such as potassium persulfate (K₂S₂O₈). This approach facilitates the generation of an iodine radical, which preferentially attacks the electron-rich C-3 position of the quinoline ring. The reaction conditions are typically metal-free, enhancing the method's appeal from an environmental and cost perspective.

| Substrate | Iodine Source | Promoter/Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Quinoline | NaI | K₂S₂O₈ / Ce(NO₃)₃·6H₂O | DCE | 40 |

| 6-Methylquinoline | NaI | K₂S₂O₈ / Ce(NO₃)₃·6H₂O | DCE | 62 |

| 8-Nitroquinoline | NaI | K₂S₂O₈ / Ce(NO₃)₃·6H₂O | DCE | 80 |

| Generic Quinoline | I₂ | H₂O₂ / H₂SO₄ | CH₃CN | Good to Excellent |

DCE: Dichloroethane; CH₃CN: Acetonitrile (B52724). Data compiled from representative studies on quinoline iodination.

Indirect methods for introducing iodine at the C-3 position involve the initial placement of a different functional group at this position, which is then chemically converted to an iodo group. While often requiring more steps than direct C-H functionalization, these pathways can be valuable for substrates where direct methods are not effective.

A plausible indirect route involves the synthesis of a quinoline-3-boronic acid intermediate. This can be achieved by first synthesizing 3-bromoquinoline, followed by a lithium-halogen exchange and reaction with a borate (B1201080) ester like triisopropyl borate. chemicalbook.comchemicalbook.com The resulting quinoline-3-boronic acid can then undergo halodeboronation using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield the 3-iodoquinoline (B1589721) derivative.

Another classical indirect approach is the Sandmeyer reaction . This sequence would begin with the nitration of the quinoline core at the C-3 position, followed by reduction of the nitro group to a 3-aminoquinoline. The resulting amine can then be converted into a diazonium salt, which is subsequently displaced by iodide (e.g., from potassium iodide) to install the iodine atom at the C-3 position.

Advanced Synthetic Techniques for Quinoline Core Modifications

The synthesis of functionalized quinoline cores, such as that in 4-chloro-3-iodo-6,7-dimethoxyquinoline, has evolved significantly from classical methods. Modern synthetic chemistry employs a range of advanced techniques that offer improved efficiency, selectivity, and functional group tolerance. rsc.org These methods are crucial for modifying the quinoline scaffold to produce diverse derivatives for various scientific applications. rsc.orgnih.gov

Transition metal catalysis is a cornerstone of modern quinoline synthesis and functionalization. Catalysts based on palladium, copper, and cobalt have proven highly effective. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, facilitate the introduction of various substituents onto the quinoline ring. C-H bond activation and functionalization represent another powerful strategy, allowing for the direct introduction of functional groups onto the quinoline scaffold, thereby minimizing the need for pre-functionalized starting materials and increasing atom economy. rsc.org

Multicomponent reactions (MCRs) have also emerged as an efficient approach for constructing complex quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions enhance synthetic efficiency by building molecular complexity in a convergent manner. rsc.org

While a specific, one-pot synthesis for this compound is not extensively detailed in the literature, its synthesis can be conceived through a multi-step process starting from its precursor, 4-chloro-6,7-dimethoxyquinoline. A common route to this precursor begins with 3,4-dimethoxyaniline. chemicalbook.comgoogle.com A subsequent reaction, often involving phosphorus oxychloride (POCl₃), is used to chlorinate the 4-hydroxy intermediate to yield 4-chloro-6,7-dimethoxyquinoline. google.comresearchgate.net The introduction of the iodine at the C-3 position would likely proceed via an electrophilic iodination reaction on the 4-chloro-6,7-dimethoxyquinoline scaffold.

Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the position of hydrogen atoms. For the precursor 4-chloro-6,7-dimethoxyquinoline, proton signals for the two methoxy (B1213986) groups appear as singlets around 4.03-4.04 ppm. researchgate.net The protons on the quinoline ring system appear at distinct chemical shifts, for example, a singlet for the H-5 proton at ~7.37 ppm, a singlet for the H-8 proton at ~7.32 ppm, and a doublet for the H-2 proton at ~8.57 ppm. researchgate.net Upon iodination at the C-3 position to form the target compound, the signal corresponding to the C-3 proton would disappear, and shifts in the adjacent proton signals (H-2 and H-4) would be observed, confirming the substitution pattern.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 4-chloro-6,7-dimethoxyquinoline, the expected molecular weight is approximately 223.66 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For instance, the M+H⁺ ion for a related compound, N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine, was calculated as 523.0631 and found to be 523.0636, demonstrating the precision of this technique. nih.gov The presence of chlorine and iodine in the target molecule would produce a characteristic isotopic pattern in the mass spectrum, further aiding in its identification.

X-ray Crystallography: This method provides unambiguous proof of structure by determining the precise spatial arrangement of atoms. The crystal structure for the precursor, 4-chloro-6,7-dimethoxyquinoline, reveals an almost planar quinoline ring system. researchgate.net

The table below summarizes key spectroscopic data for the related compound 4-chloro-6,7-dimethoxyquinoline.

| Technique | Observed Data for 4-chloro-6,7-dimethoxyquinoline |

| ¹H NMR (DMSO-d₆) | δ 8.57 (d, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H) researchgate.net |

| MS (ESI) | m/z: 224 (M+1) researchgate.net |

| Molecular Weight | 223.66 g/mol sigmaaldrich.com |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthetic compounds and for purifying them. The separation of quinoline derivatives is typically achieved using reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid additive like formic acid or TFA) and an organic solvent like acetonitrile or methanol. The retention time is characteristic of the compound under specific conditions.

Column Chromatography: This is a standard method for the purification of the crude product after synthesis. For 4-chloro-6,7-dimethoxyquinoline, a typical system involves silica (B1680970) gel as the stationary phase and a solvent mixture such as petroleum ether and ethyl acetate (B1210297) as the mobile phase. researchgate.net

The following table outlines typical conditions for the chromatographic analysis of quinoline derivatives.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Structure Activity Relationship Sar Studies of Halogenated 6,7 Dimethoxyquinoline Scaffolds

Influence of Halogen Substituents (Chloro, Iodo) at C-3 and C-4 on Biological Activity and Potency

The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. eurochlor.org Halogens can influence lipophilicity, metabolic stability, and the ability to form specific interactions, such as halogen bonds, with protein targets. mdpi.com In the context of the 6,7-dimethoxyquinoline (B1600373) scaffold, the presence of chlorine at the C-4 position and iodine at the C-3 position is expected to significantly impact its pharmacological profile.

The chlorine atom at C-4, a key feature of intermediates like 4-chloro-6,7-dimethoxyquinoline (B44214), serves as a reactive site for nucleophilic substitution, enabling the synthesis of a wide array of 4-anilinoquinoline derivatives that have shown potent activity as c-Met kinase inhibitors. nih.gov Beyond its synthetic utility, the electronegative nature of chlorine can alter the electron distribution of the quinoline (B57606) ring and participate in interactions within a receptor's binding pocket.

The iodine substituent at the C-3 position introduces both steric bulk and a potent halogen bond donor. The size of the halogen has been shown to be a critical factor in determining biological potency in other heterocyclic systems. nih.gov Studies on halogenated compounds suggest that increasing the atomic mass of the halogen substituent can lead to improved biological activity. rsc.org For instance, radical iodination at the C-3 position of the chloroquine (B1663885) quinoline ring is a known modification. nih.gov The presence of iodine can enhance binding affinity through halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl or nitrogen atom, in the active site of a protein. mdpi.com The combination of a C-4 chloro and a C-3 iodo group creates a unique electronic and steric environment that can dictate the compound's interaction with specific biological targets, although the precise nature of this influence requires specific biological evaluation.

| Halogen | Position on Quinoline Ring | Potential Influence on SAR | Primary Interaction Type |

|---|---|---|---|

| Chlorine (Cl) | C-4 | Modulates electronic properties; acts as a leaving group for synthesis of analogs; can form hydrogen and halogen bonds. nih.goveurochlor.org | Dipole-dipole, Halogen bonding |

| Iodine (I) | C-3 | Increases lipophilicity and steric bulk; potent halogen bond donor, potentially enhancing binding affinity. nih.govrsc.org | Halogen bonding, van der Waals forces |

Critical Role of 6,7-Dimethoxy Groups in Receptor Binding and Pharmacological Efficacy

The 6,7-dimethoxy substitution pattern on the benzenoid part of the quinoline ring is a well-established feature for achieving high-potency biological activity across various targets. nih.gov These methoxy (B1213986) groups are crucial for optimizing the steric fit and electronic interactions within the hydrophobic pockets of target proteins, such as kinases and G-protein coupled receptors.

In studies of G9a histone lysine (B10760008) methyltransferase inhibitors, the dimethoxy groups on the quinoline scaffold were highlighted as being of significant importance for potent activity. nih.gov Similarly, in the development of α1-adrenoceptor antagonists, the 2,4-diamino-6,7-dimethoxyquinoline scaffold yielded compounds with exceptionally high binding affinities. nih.gov The methoxy groups are believed to anchor the ligand in the binding site through specific interactions. For example, in kinase inhibition, these groups can form hydrogen bonds with key amino acid residues in the ATP-binding pocket, thereby stabilizing the ligand-protein complex.

The removal or alteration of these dimethoxy groups generally leads to a significant decrease or complete loss of biological activity, underscoring their essential role in the pharmacophore. nih.gov The specific positioning at C-6 and C-7 appears optimal for orienting the quinoline core within the binding site of many receptors, facilitating the necessary interactions for potent inhibition or antagonism.

| Target Class | Scaffold | Role of 6,7-Dimethoxy Groups | Observed Outcome |

|---|---|---|---|

| Kinases (e.g., c-Met, HER2) | Quinoline/Quinazoline (B50416) | Optimize steric fit in hydrophobic pocket; form key hydrogen bonds. nih.gov | High inhibitory potency. |

| α1-Adrenoceptors | Quinoline | Essential for high binding affinity and receptor recognition. nih.gov | Potent antagonism and antihypertensive activity. nih.gov |

| Histone Methyltransferases (G9a) | Quinoline | Highlighted as a key feature for potent inhibition. nih.gov | Identification of potent and selective inhibitors. nih.gov |

Impact of Substituent Modifications at Other Positions of the Quinoline Ring

While the halogenation at C-3 and C-4 and the dimethoxy groups at C-6 and C-7 are critical, modifications at other positions of the 6,7-dimethoxyquinoline ring also play a significant role in modulating biological activity. Structure-activity relationship studies have explored various substitutions to optimize potency and selectivity.

For instance, modifications at the C-4 position have been extensively studied. The synthesis of 4-anilino-6,7-dimethoxyquinolines has been a successful strategy for developing potent c-Met inhibitors. nih.gov The nature of the substituent on the aniline (B41778) ring is crucial; introducing moieties like a benzimidazole (B57391) fragment can significantly enhance inhibitory activity against c-Met kinase. nih.gov

Investigation of Biological Activities and Molecular Interactions

Anticancer Activity Profiling

Kinase Inhibition Studies

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a significant role in cell survival, proliferation, and migration. Its inhibition is a key target in cancer therapy. While various quinoline (B57606) derivatives have been investigated as AXL kinase inhibitors, specific data detailing the inhibitory activity of 4-chloro-3-iodo-6,7-dimethoxyquinoline against AXL kinase is not extensively documented in publicly available literature. Research has focused on related classes of compounds, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides, which have shown potent Axl kinase inhibition. nih.gov For instance, one compound from this series was found to bind tightly to the Axl protein and inhibit its kinase function with an IC50 value of 4.0 nM. nih.gov However, direct inhibitory constants and binding data for this compound remain to be characterized.

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is a critical nuclear enzyme involved in relaxing DNA supercoiling during replication and transcription, making it a validated target for cancer chemotherapy. nih.gov The development of TOP1 inhibitors has led to important anticancer drugs. Studies have identified certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors with significant in vitro anticancer activity. nih.gov Within this broader class, specific derivatives have demonstrated potent growth inhibition against various cancer cell lines. nih.gov However, specific studies isolating and evaluating the direct inhibitory effect of this compound on topoisomerase I are not prominently featured in current research literature.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its aberrant expression is linked to tumorigenesis. frontiersin.orgeurekaselect.com Consequently, PLK4 has emerged as a promising target for cancer therapy. eurekaselect.com The small molecule inhibitor CFI-400945 is a highly selective PLK4 inhibitor that has been shown to cause mitotic defects and the death of aneuploid cancer cells. nih.gov While CFI-400945 has a complex structure, it is distinct from this compound. There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of PLK4.

Other Receptor Tyrosine Kinase (RTK) Inhibition Profiles

Receptor tyrosine kinases are a large family of cell surface receptors that are crucial targets in oncology. nih.gov The 4-chloro-6,7-dimethoxyquinoline (B44214) core is a key intermediate in the synthesis of several multi-targeted tyrosine kinase inhibitors, such as cabozantinib (B823) and tivozanib. google.com These drugs inhibit various RTKs including VEGFR, MET, PDGFR, and c-Kit. google.comnih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized from 4-chloro-6,7-dimethoxyquinoline and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov While the 6,7-dimethoxyquinoline (B1600373) scaffold is clearly important for RTK inhibition, the specific inhibitory profile of this compound itself against a broad panel of RTKs has not been specifically detailed.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

Inhibition of key cellular targets like PLK4 is known to induce various forms of cell death. For example, PLK4 inhibition can lead to polyploidy, growth inhibition, and apoptotic death in cancer cells. nih.govoncotarget.com This process often involves the deregulation of centriole duplication, leading to mitotic defects and subsequent cell death. nih.gov Studies on PLK4 inhibitors have demonstrated the induction of apoptosis and senescence in rhabdoid tumor and medulloblastoma cells. oncotarget.comnih.gov While these are established mechanisms for related kinase inhibitors, the specific pathways through which this compound may induce cell death, such as apoptosis or cell cycle arrest, have not been directly investigated in the available literature.

In Vivo Efficacy in Preclinical Cancer Models (e.g., Xenograft Models)

The ultimate test of a potential anticancer agent is its efficacy in vivo. Preclinical models, such as xenografts where human tumors are grown in immunocompromised mice, are critical for evaluation. For example, the PLK4 inhibitor CFI-400945 demonstrated significant in vivo anti-tumor activity, reducing the growth of intracranial atypical teratoid/rhabdoid tumor (AT/RT) xenografts and extending the survival of the animal subjects. nih.gov Similarly, Axl kinase inhibitors have shown therapeutic effects in xenograft models of metastatic breast cancer. nih.gov Although the related 4-chloro-6,7-dimethoxyquinoline is a precursor to drugs with proven in vivo efficacy, there is a lack of specific published data on the in vivo performance of this compound in preclinical cancer models.

Antimicrobial Activity Studies

The quinoline and quinazoline (B50416) scaffolds are present in many compounds with known antimicrobial properties. Various derivatives are often synthesized and screened against a panel of bacteria and fungi. For example, novel 4-substituted-6,7-dimethoxyquinazoline derivatives have been screened for their antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungal strains. researchgate.net However, a review of the scientific literature does not yield specific studies focused on the antimicrobial activity of this compound. Therefore, its potential efficacy against microbial pathogens has not been established.

Broad-Spectrum Antibacterial Evaluation (e.g., Gram-Positive and Gram-Negative Bacteria)

The quinoline nucleus is a cornerstone of many antibacterial agents, with its activity significantly influenced by the nature and position of its substituents. researchgate.net Research into various quinoline derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria.

For instance, studies on novel chloroquinoline analogs have shown notable antibacterial effects. Certain derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and evaluated for their efficacy. researchgate.netsemanticscholar.org One study found that specific analogs demonstrated good activity against Staphylococcus aureus and Pseudomonas aeruginosa (Gram-positive and Gram-negative, respectively), with inhibition zones of 11.00 ± 0.03 mm. semanticscholar.org Other compounds in the same series showed efficacy against Escherichia coli and the Gram-positive bacterium Streptococcus pyogenes. researchgate.netsemanticscholar.org

Furthermore, the introduction of an iodine atom into the quinoline structure is a strategy explored for enhancing antimicrobial properties. mdpi.com A library of 6-iodo-substituted carboxy-quinolines was tested, revealing that while they had no effect on Klebsiella pneumoniae, they did exhibit antibacterial effects against the Gram-positive bacterium Staphylococcus epidermidis. mdpi.com The antibacterial activity of quinoline derivatives is often attributed to the nature of the peripheral substituents and their specific placement on the heterocyclic skeleton. researchgate.net

Table 1: Antibacterial Activity of Selected Quinolone Analogs Data is for structurally related compounds, not this compound.

| Compound Class | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde Analog (Compound 5) | S. aureus | 11.00 ± 0.03 mm inhibition zone | semanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde Analog (Compound 5) | P. aeruginosa | 11.00 ± 0.03 mm inhibition zone | semanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde Analog (Compound 8) | E. coli | 12.00 ± 0.00 mm inhibition zone | researchgate.net |

| 6-Iodo-carboxy-quinolines | S. epidermidis | Antibacterial effect observed | mdpi.com |

| 6-Iodo-carboxy-quinolines | K. pneumoniae | No effect observed | mdpi.com |

Antifungal Activity Assessment (e.g., Candida albicans)

The quinoline scaffold is also a promising framework for the development of antifungal agents. nih.gov Various derivatives have shown efficacy against pathogenic yeasts, including multiple species of Candida. nih.govmdpi.comnih.gov

A study focusing on 2,6-disubstituted quinolines identified compounds with potent fungicidal activity against Candida albicans, with some derivatives showing Minimal Fungicidal Concentration (MFC) values below 15 µM. mdpi.com These compounds were also effective at eradicating C. albicans biofilms, a critical factor in clinical infections. mdpi.com Another study highlighted 2-(Pyridin-4-yl)quinoline and a vinyl-substituted analog as having the best activity against both C. albicans and non-albicans Candida species. nih.govresearchgate.net The antifungal potential of the quinoline core is further supported by research on quinoline-based hydroxyimidazolium hybrids, which displayed activity against Candida spp. with MIC values of 62.5 µg/mL. nih.gov Research has also shown that iodo-substituted quinolines exhibit varying degrees of antifungal activity against Candida parapsilosis. mdpi.com

Table 2: Antifungal Activity of Selected Quinolone Analogs against Candida Species Data is for structurally related compounds, not this compound.

| Compound Class/Derivative | Fungal Strain | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| 2,6-disubstituted quinoline (Compound 1) | C. albicans | MFC: 6.25–12.5 µM | mdpi.com |

| 2,6-disubstituted quinoline (Compound 5) | C. albicans | MFC: 6.25–12.5 µM | mdpi.com |

| 2-(Pyridin-4-yl)quinoline | C. albicans & non-albicans | Potent MIC50/MIC80 values | nih.govresearchgate.net |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | MIC: 62.5 µg/mL | nih.gov |

| 6-Iodo-carboxy-quinolines | C. parapsilosis | Varying degrees of activity | mdpi.com |

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of the broader quinolone class of antibiotics is well-established. These agents function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. researchgate.netwikipedia.org By forming a complex with these enzymes and the bacterial DNA, quinolones prevent the re-ligation of DNA strands after they have been cleaved, which leads to a halt in DNA replication and ultimately results in bacterial cell death. wikipedia.org Molecular docking studies on some chloroquinoline analogs have supported this mechanism, showing favorable binding patterns with E. coli DNA gyrase B. researchgate.net While this is the primary mechanism for fluoroquinolones, other quinoline derivatives may exert their effects through different pathways, such as disrupting the cell membrane or binding to heme and hemozoin units in pathogens. nih.govacs.org

Antiparasitic Activity Investigations

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). nih.govyoutube.com Structural modifications of this scaffold are a key strategy in developing new agents to combat drug-resistant strains of Plasmodium. nih.gov

Inhibition of Plasmodium falciparum Protein Kinases (e.g., PfPK6)

Protein kinases are essential for the survival and replication of the malaria parasite, making them attractive targets for drug development. The 6,7-dimethoxyquinoline scaffold, a key feature of the subject compound, has been identified as a potent inhibitor of various protein kinases. This moiety is crucial for binding to the ATP-binding site of kinases. nih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the tyrosine kinase c-Met, with one compound exhibiting an IC₅₀ value of 0.030 µM. nih.gov Similarly, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective inhibitors of the histone lysine (B10760008) methyltransferase G9a. scispace.com This established ability of the 6,7-dimethoxyquinoline core to act as a "hinge-binder" in the ATP pocket of kinases suggests that this compound could potentially inhibit essential Plasmodium falciparum kinases, such as PfPK6.

Efficacy in Parasite Culture Models

While no direct data exists for this compound, related compounds have shown significant efficacy in parasite culture models. Structure-activity relationship studies on 4-aminoquinolines have established that a halogen at the 7-position (analogous to the 4-position in the subject compound's quinoline system) is essential for high antimalarial potency. youtube.com More directly, a series of 6-chloro-7-methoxy-4(1H)-quinolones, which share the chloro and methoxy (B1213986) substitution pattern, demonstrated low nanomolar efficacy against multi-drug-resistant strains of P. falciparum. researchgate.net These findings indicate that the specific arrangement of halogen and methoxy groups on the quinoline ring is a promising pharmacophore for potent antiplasmodial activity.

Table 3: In Vitro Antiplasmodial Activity of Related 4(1H)-Quinolones Data is for structurally related compounds, not this compound.

| Compound Class | P. falciparum Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 6-Chloro-7-methoxy-4(1H)-quinolones | W2 (multi-drug resistant) | Low-nanomolar values | researchgate.net |

| 6-Chloro-7-methoxy-4(1H)-quinolones | TM90-C2B (multi-drug resistant) | Low-nanomolar values | researchgate.net |

Enzyme and Receptor Binding Affinity Studies

The 6,7-dimethoxyquinoline and related 6,7-dimethoxyquinazoline (B1622564) scaffolds are recognized as privileged structures for targeting the ATP-binding site of protein kinases. nih.govscispace.comnih.gov Derivatives have been developed as potent inhibitors of several kinases, including VEGFR-2, c-Met, and G9a, by acting as selective ATP-competitive inhibitors. nih.govscispace.comnih.govekb.eg Molecular docking studies have consistently shown that these scaffolds can bind effectively within the kinase hinge region. nih.govnih.gov The demonstrated affinity of this core structure for a diverse range of protein kinases suggests that this compound likely possesses enzyme-binding capabilities, warranting further investigation as a potential kinase inhibitor.

Quantitative Binding Assays for Specific Kinase Domains

Comprehensive searches of scientific literature and databases have revealed a notable absence of publicly available data regarding the quantitative binding affinities of this compound for specific kinase domains. While its structural precursor, 4-chloro-6,7-dimethoxyquinoline, is a known intermediate in the synthesis of several kinase inhibitors, including cabozantinib and tivozanib, the direct biological activity of the 3-iodo substituted variant has not been characterized in published research.

Consequently, no data tables containing metrics such as IC50, Ki, or percentage of inhibition for this compound against any kinase can be provided at this time. The introduction of an iodine atom at the 3-position of the quinoline core represents a significant structural modification that would be expected to alter the compound's steric and electronic properties, and therefore its binding interactions with protein kinases. However, without experimental data, any discussion of its potential kinase binding profile would be purely speculative.

Characterization of Inhibitory Modes (e.g., ATP-Competitive, Allosteric)

In line with the lack of data on its binding affinities, there is no information available in the scientific literature that characterizes the inhibitory mode of this compound against any kinase. Studies that would elucidate whether this compound acts as an ATP-competitive inhibitor, an allosteric inhibitor, or through another mechanism have not been published.

The inhibitory mechanism of a compound is intrinsically linked to its specific binding site on the target protein. As no binding data for this compound is available, its mode of action remains uninvestigated. Research into the broader class of quinoline-based kinase inhibitors often reveals ATP-competitive mechanisms, where the inhibitor binds to the ATP-binding pocket of the kinase. However, it cannot be assumed that this compound follows this pattern without direct experimental evidence.

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Simulations for Ligand-Target Interaction Analysis

There is no publicly available research detailing molecular docking simulations specifically performed with 4-chloro-3-iodo-6,7-dimethoxyquinoline to analyze its interaction with biological targets.

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

No studies have been found that utilize this compound as a scaffold or query molecule in structure-based drug design or virtual screening campaigns.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search of scientific databases yielded no QSAR models or studies involving this compound to predict its biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

There are no published reports containing data from in silico predictions of the ADME properties for this compound.

Elucidation of Molecular Mechanisms and Signal Transduction Pathways

The molecular mechanisms of action and any involvement in specific signal transduction pathways for this compound have not been elucidated in the available literature.

Synthetic Diversification and Lead Optimization Strategies

Design and Synthesis of Novel Quinoline (B57606) Analogs and Derivatives

The design of new analogs based on the 4-chloro-3-iodo-6,7-dimethoxyquinoline scaffold leverages the differential reactivity of its chloro and iodo substituents. This dual functionalization permits the generation of extensive chemical libraries through sequential and site-selective reactions.

Functionalization at the C4 Position: The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This reactivity is a cornerstone for synthesizing 4-aminoquinoline (B48711) derivatives, a class of compounds with a broad spectrum of biological activities. nih.govnih.gov The reaction involves the direct coupling of the 4-chloroquinoline (B167314) core with a primary or secondary amine. nih.govbeilstein-journals.org This process can be facilitated by conventional heating, microwave irradiation, or ultrasound to afford the desired 4-aminoquinolines in good to excellent yields. nih.govnih.gov The SNAr mechanism proceeds via a Meisenheimer complex, where the amine attacks the electron-deficient C4 carbon, followed by the elimination of the chloride leaving group. researchgate.net

Functionalization at the C3 Position: The iodine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Notable examples include:

Sonogashira Coupling: This reaction couples the 3-iodoquinoline (B1589721) with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst, introducing an alkynyl substituent at the C3 position. organic-chemistry.orgwikipedia.orglibretexts.org This method is valued for its mild reaction conditions. wikipedia.org

Suzuki Coupling: This allows for the introduction of various aryl or vinyl groups at the C3 position by reacting the iodo-scaffold with an appropriate boronic acid or ester.

Heck Coupling: This reaction can be used to introduce alkenyl groups at the C3 position.

The strategic, sequential application of SNAr at C4 followed by a Pd-catalyzed cross-coupling at C3 (or vice-versa) allows for the creation of a three-dimensional library of diverse molecular architectures built upon the 6,7-dimethoxyquinoline (B1600373) core. For instance, reacting this compound first with an aniline (B41778) derivative and subsequently with a terminal alkyne would yield a 4-anilino-3-alkynyl-6,7-dimethoxyquinoline derivative.

Strategies for Enhancing Potency, Selectivity, and Biological Stability

Once a library of analogs has been synthesized, lead optimization strategies are employed to refine their pharmacological profile. This iterative process of design, synthesis, and testing aims to enhance potency against the biological target, improve selectivity over other targets (to reduce side effects), and increase metabolic stability for better pharmacokinetic properties. patsnap.com

Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications influence biological activity. For quinoline-based compounds, particularly those targeting protein kinases, certain structural features are known to be critical. nih.gov

Substituents at C6 and C7: The presence of electron-donating groups, such as the 6,7-dimethoxy groups, is often highly favorable for potency. In studies of quinazoline (B50416) analogs targeting the epidermal growth factor receptor (EGFR), the 6,7-dimethoxy substitution was found to be significantly more potent than analogs with other substitutions. acs.orgnih.gov

Substituents at C4: For 4-anilinoquinoline derivatives, the substitution pattern on the aniline ring is crucial for target affinity and selectivity. Electron-withdrawing and lipophilic groups on the aniline moiety can significantly enhance inhibitory activity against certain kinases. acs.org

Substituents at C3: Introduction of groups at the C3 position can modulate the compound's interaction with the target protein, potentially accessing deeper pockets of the binding site to increase both potency and selectivity. nih.gov

The following table presents hypothetical SAR data for 4-anilino-6,7-dimethoxyquinoline derivatives, illustrating how minor structural changes can lead to significant differences in inhibitory potency.

| Compound | R Group (on C4-Aniline) | Target IC₅₀ (nM) |

|---|---|---|

| 1 | H | 500 |

| 2 | 3-Br | 0.5 |

| 3 | 3-Cl | 0.8 |

| 4 | 3-CH₃ | 25 |

| 5 | 4-OCH₃ | 150 |

Biological Stability: A key challenge in drug development is ensuring that a potent compound is not rapidly metabolized and cleared from the body. Medicinal chemists employ several strategies to enhance metabolic stability:

Metabolic Blocking: Introducing inert groups, such as fluorine, at positions susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes can block these pathways and prolong the drug's half-life.

Modifying Lipophilicity: Adjusting the compound's lipophilicity by adding or removing polar or nonpolar groups can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Nitrogen Incorporation: It has been suggested that incorporating sp² nitrogen atoms into aromatic rings can increase metabolic stability by coordinating to the heme iron of CYP enzymes, potentially reducing the rate of metabolism. nih.gov Studies on quinoline carboxamide derivatives have shown that microsomal clearance can be modulated by substituents on the quinoline core. nih.gov

Development of Bioisosteric Replacements and Scaffold Hopping

To further optimize properties, overcome patent limitations, or explore novel chemical space, medicinal chemists utilize the strategies of bioisosteric replacement and scaffold hopping. nih.govnih.govresearchgate.net

Bioisosteric Replacements: This strategy involves substituting a functional group or an entire substructure with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while favorably modulating other characteristics like solubility or metabolic stability. researchgate.netu-strasbg.fr A classic and highly relevant bioisosteric replacement for the quinoline core is the quinazoline scaffold. acs.org Many potent kinase inhibitors, such as gefitinib (B1684475) and erlotinib, are based on a 4-anilinoquinazoline (B1210976) framework, which is structurally very similar to the 4-anilinoquinoline scaffold and acts as a "bioisosteric replacement of noradrenaline". beilstein-journals.orgacs.org

Scaffold Hopping: Scaffold hopping is a more radical approach where the central molecular core (the scaffold) is replaced with a structurally distinct framework, while preserving the spatial arrangement of key binding functionalities. nih.govresearchgate.net This allows chemists to design new series of compounds that may possess superior properties or a more favorable intellectual property position. For a 6,7-dimethoxyquinoline-based lead, a scaffold hop might involve replacing the bicyclic quinoline system with a monocyclic core or a different heterocyclic system that can orient the necessary substituents in a similar three-dimensional conformation to effectively interact with the biological target.

Fragment-Based Drug Discovery (FBDD) Approaches to Quinoline Scaffolds

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds that has proven particularly successful for challenging targets like protein kinases. nih.govdrugdiscoverychemistry.com The process begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target protein. drugdiscoverychemistry.comresearchoutreach.org

The quinoline nucleus itself is an excellent example of a privileged fragment that can bind within the ATP-binding site of many kinases. nih.govresearchoutreach.org Once an initial fragment hit like a simple quinoline is identified and its binding mode is determined (often through X-ray crystallography), a process of fragment evolution or linking begins. nih.gov

Fragment Growing: The quinoline fragment is systematically built upon, adding substituents at positions like C3 and C4. The goal is to have these new chemical moieties extend into adjacent pockets of the protein's binding site, forming additional favorable interactions and thereby increasing binding affinity and selectivity.

Fragment Linking: Two different fragments that bind to adjacent sites on the protein can be chemically linked together to create a single, more potent molecule.

FBDD has been instrumental in the discovery of highly selective kinase inhibitors because it allows for the construction of a lead compound piece by piece, ensuring optimal interactions at each point of contact with the target protein. nih.gov The this compound scaffold is an ideal starting point for a fragment-growing approach, as the C3 and C4 positions provide vectors for chemical elaboration into different regions of a target's active site.

Future Research Directions and Therapeutic Potential

Identification of Novel Biological Targets for 4-Chloro-3-iodo-6,7-dimethoxyquinoline and its Analogs

The functionalization of the quinoline (B57606) core at various positions significantly influences the biological activity of its derivatives. nih.gov While 4-chloro-6,7-dimethoxyquinoline (B44214) derivatives are known intermediates in the synthesis of kinase inhibitors like Cabozantinib (B823) and Tivozanib, the introduction of an iodine atom at the C-3 position could drastically alter target specificity and potency. chemicalbook.comgoogle.com

Future research should focus on screening this compound and a library of its analogs against a wide array of biological targets. The known anticancer activity of similar quinoline structures, often linked to the inhibition of receptor tyrosine kinases such as c-Met, provides a logical starting point. nih.gov However, the unique electronic and steric properties conferred by the iodo- and chloro-substituents may enable binding to novel targets.

Potential areas for investigation include:

Expanded Kinase Profiling: Screening against a comprehensive panel of kinases beyond those typically associated with dimethoxyquinoline scaffolds could reveal unexpected inhibitory activities.

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is conducive to intercalation with DNA, a mechanism employed by other heterocyclic anticancer agents. The specific halogenation pattern may enhance this interaction or promote the inhibition of enzymes like topoisomerase.

Modulation of new Signaling Pathways: Unbiased cellular screening approaches, such as phenotypic screening or proteomics, could identify novel pathways modulated by this class of compounds, moving beyond the established targets.

Research into halogenated quinolines has already demonstrated that the nature and position of the halogen can have a minor impact on cytotoxicity but a significant influence on cellular accumulation and stability, suggesting that di-halogenated compounds could possess unique pharmacological profiles. acs.org

Exploration of New Therapeutic Applications Beyond Established Areas

The therapeutic potential of halogenated quinolines extends far beyond oncology. Innovative research has identified certain halogenated quinolines (HQs) as potent agents capable of eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov This opens a promising avenue for developing new antibacterial therapeutics. nih.gov

Future exploration of this compound and its analogs should include:

Antibacterial and Anti-biofilm Activity: Systematic evaluation against a panel of clinically relevant bacteria, especially multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), is warranted. nih.gov Studies have shown that some HQs exhibit enhanced activity against methicillin-resistant Staphylococcus epidermidis (MRSE), highlighting the potential for pathogen-specific agents. nih.gov

Antiparasitic and Antiviral Applications: The quinoline core is a well-established pharmacophore in antimalarial drugs (e.g., chloroquine) and has shown promise in other parasitic and viral diseases. mdpi.com The unique substitution pattern of this compound could lead to novel agents with improved efficacy or the ability to overcome existing resistance mechanisms.

Antifungal Agents: The search for new antifungal therapies is critical, and metal complexes incorporating halogenated ligands have shown promise. mdpi.com The intrinsic properties of this halogenated quinoline scaffold make it a candidate for development as a novel antifungal compound.

The synthetic tunability of the HQ scaffold allows for the creation of diverse analogs to optimize activity against different pathogens and enhance pharmacokinetic properties. nih.gov

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of Quinolines

The development of methods for the synthesis of three-dimensional, saturated N-heterocycles is of fundamental importance for creating medicinally relevant compounds. nih.gov While this compound itself is achiral, its functionalization to create chiral centers could lead to derivatives with enhanced potency and selectivity.

Recent breakthroughs in catalytic asymmetric synthesis offer powerful tools for this purpose. nih.gov Future research in this area should leverage:

Asymmetric Hydrogenation: Chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation can produce tetrahydroquinolines with high enantiomeric excess, providing access to saturated, chiral quinoline cores. acs.org

Organocatalysis and Photocatalysis: The combination of photoredox catalysis with asymmetric organocatalysis has gained significant recognition for its ability to induce chirality in chemical reactions. nih.gov These methods could be applied to stereoselectively functionalize the quinoline ring or its precursors.

Chiral Ligand Synthesis: The use of chiral ligands containing quinoline motifs has been instrumental in various asymmetric catalytic reactions, including carbon-carbon bond formations and cycloadditions. researchgate.net Developing new chiral ligands tailored for the specific functionalization of polysubstituted quinolines will be a key research direction.

These advanced synthetic methods will enable the creation of complex, stereochemically defined quinoline derivatives, expanding the chemical space for drug discovery. nih.gov

Addressing Current Research Gaps and Synthetic Challenges in Halogenated Quinoline Chemistry

Despite significant progress, the synthesis and functionalization of polysubstituted quinolines present ongoing challenges. A major research gap is the lack of specific studies on this compound itself, with most literature focusing on related but structurally distinct compounds.

Key challenges and future research directions include:

Regioselective Functionalization: Achieving site-selective C-H functionalization of the quinoline core is a primary goal in modern organic synthesis. mdpi.comnih.gov Developing methods to selectively introduce halogens and other functional groups at specific positions, such as C-3 and C-4, without requiring multi-step procedures involving directing groups, remains a significant hurdle. researchgate.net

Efficient Synthesis of Polysubstituted Quinolines: Traditional quinoline syntheses often require harsh conditions and produce significant waste. tandfonline.com There is a pressing need for more atom-economical and environmentally benign methods, such as those employing C-H activation, dehydration coupling, or photo-induced cyclization, to construct the core ring system. mdpi.com

Iodine-Specific Chemistry: The introduction of iodine onto the quinoline ring can be challenging. Research into novel iodinating reagents and catalytic methods that are compatible with the sensitive dimethoxy- and chloro-substituted quinoline core is necessary.

Scalability: Many modern synthetic methods are effective at the laboratory scale but are difficult to scale up for industrial production. Future work must focus on developing robust and scalable routes to this compound and its derivatives to enable thorough biological evaluation and potential commercialization. google.com

Q & A

Advanced Research Question

- DFT (Gaussian 16) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.

- Molecular Dynamics (AMBER) : Simulates solvent effects on conformation.

- Multiwfn : Analyzes Hirshfeld surfaces to map non-covalent interactions (e.g., iodine’s σ-hole interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.